molecular formula C18H25ClN2O3S B019551 4-Thiazolidinone, 2-(1,3-benzodioxol-5-yl)-3-(2-(cyclohexylamino)ethyl)-, monohydrochloride CAS No. 102612-93-1

4-Thiazolidinone, 2-(1,3-benzodioxol-5-yl)-3-(2-(cyclohexylamino)ethyl)-, monohydrochloride

Cat. No. B019551
M. Wt: 384.9 g/mol
InChI Key: PXFGEJBSOCOHNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Thiazolidinone, 2-(1,3-benzodioxol-5-yl)-3-(2-(cyclohexylamino)ethyl)-, monohydrochloride is a chemical compound that has gained significant attention in the scientific community due to its diverse range of applications. This compound belongs to the thiazolidinone family, which has been extensively studied for its potential therapeutic properties.

Mechanism Of Action

The mechanism of action of 4-Thiazolidinone, 2-(1,3-benzodioxol-5-yl)-3-(2-(cyclohexylamino)ethyl)-, monohydrochloride is not fully understood. However, it has been reported to act as an inhibitor of various enzymes, such as cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE). It has also been suggested that the compound exerts its therapeutic effects by modulating the levels of various neurotransmitters and cytokines.

Biochemical And Physiological Effects

Studies have shown that 4-Thiazolidinone, 2-(1,3-benzodioxol-5-yl)-3-(2-(cyclohexylamino)ethyl)-, monohydrochloride has various biochemical and physiological effects. It has been reported to reduce oxidative stress, inflammation, and apoptosis. The compound has also been shown to modulate the levels of various neurotransmitters, such as dopamine, serotonin, and norepinephrine.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4-Thiazolidinone, 2-(1,3-benzodioxol-5-yl)-3-(2-(cyclohexylamino)ethyl)-, monohydrochloride in lab experiments is its diverse range of applications. The compound has been shown to possess various therapeutic properties, making it a suitable candidate for studying different diseases and conditions. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that the compound can be toxic at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 4-Thiazolidinone, 2-(1,3-benzodioxol-5-yl)-3-(2-(cyclohexylamino)ethyl)-, monohydrochloride. One direction is to investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to study its potential use as an anticancer agent. Additionally, further studies can be conducted to explore the compound's mechanism of action and potential toxicity.

Synthesis Methods

The synthesis of 4-Thiazolidinone, 2-(1,3-benzodioxol-5-yl)-3-(2-(cyclohexylamino)ethyl)-, monohydrochloride involves the reaction of 2-(1,3-benzodioxol-5-yl)acetic acid with cyclohexylamine and thiosemicarbazide in the presence of acetic anhydride. The reaction takes place under reflux conditions and yields a white solid, which is then purified by recrystallization in ethanol.

Scientific Research Applications

4-Thiazolidinone, 2-(1,3-benzodioxol-5-yl)-3-(2-(cyclohexylamino)ethyl)-, monohydrochloride has been extensively studied for its potential therapeutic properties. It has been reported to possess anticancer, antimicrobial, antifungal, and anti-inflammatory activities. The compound has also been investigated for its potential use in the treatment of diabetes, Alzheimer's disease, and Parkinson's disease.

properties

CAS RN

102612-93-1

Product Name

4-Thiazolidinone, 2-(1,3-benzodioxol-5-yl)-3-(2-(cyclohexylamino)ethyl)-, monohydrochloride

Molecular Formula

C18H25ClN2O3S

Molecular Weight

384.9 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-3-[2-(cyclohexylamino)ethyl]-1,3-thiazolidin-4-one;hydrochloride

InChI

InChI=1S/C18H24N2O3S.ClH/c21-17-11-24-18(13-6-7-15-16(10-13)23-12-22-15)20(17)9-8-19-14-4-2-1-3-5-14;/h6-7,10,14,18-19H,1-5,8-9,11-12H2;1H

InChI Key

PXFGEJBSOCOHNR-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NCCN2C(SCC2=O)C3=CC4=C(C=C3)OCO4.Cl

Canonical SMILES

C1CCC(CC1)NCCN2C(SCC2=O)C3=CC4=C(C=C3)OCO4.Cl

synonyms

4-Thiazolidinone, 3-(2-(cyclohexylamino)ethyl)-2-(3,4-methylenedioxyph enyl)-, monohydrochloride

Origin of Product

United States

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